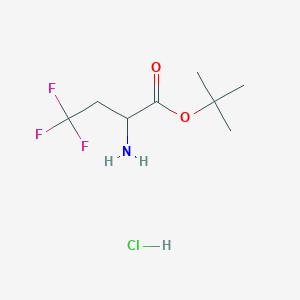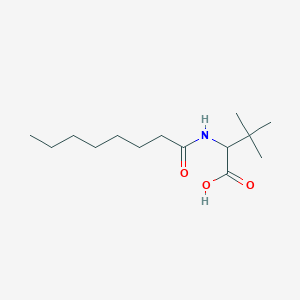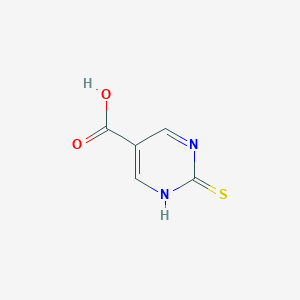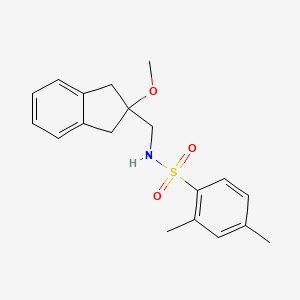
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, also known as 1-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propane, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. This compound is a derivative of naphthalene and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is not fully understood. However, studies have suggested that it acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been shown to modulate the activity of the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It also has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines. In addition, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to have analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine in lab experiments include its potential therapeutic applications and its ability to modulate various neurotransmitter systems. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Another direction is to explore its use as a tool in neuroscience research, particularly in the study of neurotransmitter systems. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been reported using different methods. One of the most commonly used methods involves the reaction of 1-tetralone with nitroethane in the presence of ammonium acetate and acetic acid to obtain 2-nitro-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one. The reduction of this compound with sodium borohydride in methanol followed by the reaction with hydrochloric acid gives (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic properties. Studies have also demonstrated its potential use in the treatment of depression, anxiety, and addiction. (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12H,4,6,8-9,14H2,1H3/t10-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZQWNCEBEGEL-RWANSRKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2378943.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)



![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)


acetate](/img/structure/B2378960.png)
![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)
